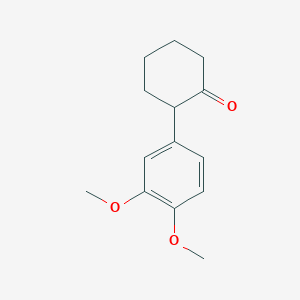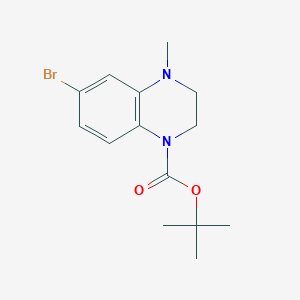
Tert-butyl 6-bromo-4-methyl-3,4-dihydroquinoxaline-1(2h)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 6-bromo-4-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate is a chemical compound that belongs to the class of quinoxaline derivatives. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a methyl group attached to the tetrahydroquinoxaline core.
Méthodes De Préparation
The synthesis of tert-butyl 6-bromo-4-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of 4-methyl-1,2,3,4-tetrahydroquinoxaline followed by esterification with tert-butyl chloroformate. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the esterification process .
Analyse Des Réactions Chimiques
Tert-butyl 6-bromo-4-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents include sodium azide or potassium cyanide.
Reduction Reactions: The compound can be reduced using reagents like lithium aluminum hydride to yield the corresponding amine.
Oxidation Reactions: Oxidation can be performed using agents like potassium permanganate to introduce additional functional groups.
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoxaline derivatives.
Biology: Quinoxaline derivatives are known for their biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-butyl 6-bromo-4-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the tert-butyl ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds include other quinoxaline derivatives such as:
6-bromo-4-methylquinoxaline: Lacks the tert-butyl ester group, making it less lipophilic.
4-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate: Lacks the bromine atom, affecting its reactivity.
tert-butyl 6-chloro-4-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate: Contains a chlorine atom instead of bromine, altering its chemical properties.
These comparisons highlight the unique structural features and reactivity of tert-butyl 6-bromo-4-methyl-1,2,3,4-tetrahydroquinoxaline-1-carboxylate.
Propriétés
Formule moléculaire |
C14H19BrN2O2 |
|---|---|
Poids moléculaire |
327.22 g/mol |
Nom IUPAC |
tert-butyl 6-bromo-4-methyl-2,3-dihydroquinoxaline-1-carboxylate |
InChI |
InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-8-7-16(4)12-9-10(15)5-6-11(12)17/h5-6,9H,7-8H2,1-4H3 |
Clé InChI |
QFBHWASCYIVRJM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(C2=C1C=CC(=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



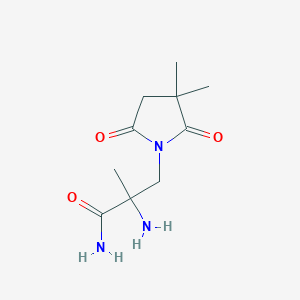
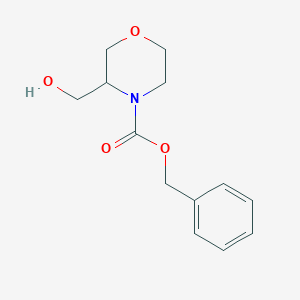
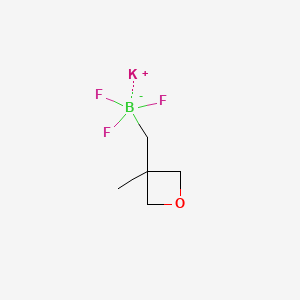

![tert-butyl N-{2-[3-(fluorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B13487786.png)
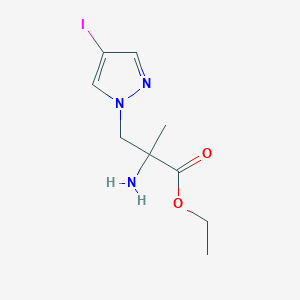
![9-Bromo-7-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13487793.png)
![3-[2-(Pyridin-4-yl)ethyl]morpholine dihydrochloride](/img/structure/B13487798.png)
![5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid](/img/structure/B13487806.png)
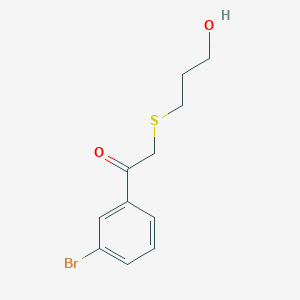
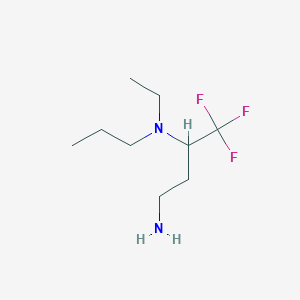
![2-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13487821.png)
